7-Butyramido-2-formylquinoline-5,8-dione
Description
7-Butyramido-2-formylquinoline-5,8-dione is a synthetic quinoline derivative featuring a 5,8-dione core with a butyramido substituent at position 7 and a formyl group at position 2. The quinoline-5,8-dione scaffold is notable for its planar, conjugated structure, which facilitates redox activity and interactions with biological targets such as enzymes and DNA . The butyramido group (CH₂CH₂CONH₂) enhances solubility and may influence binding affinity through hydrogen bonding, while the formyl group at C2 introduces electrophilicity, enabling participation in condensation or nucleophilic addition reactions .
Properties
CAS No. |
162219-18-3 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(2-formyl-5,8-dioxoquinolin-7-yl)butanamide |
InChI |
InChI=1S/C14H12N2O4/c1-2-3-12(19)16-10-6-11(18)9-5-4-8(7-17)15-13(9)14(10)20/h4-7H,2-3H2,1H3,(H,16,19) |
InChI Key |
OIVQJPZWOOLIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilicity: The formyl group at C2 in the target compound contrasts with C6-formyl derivatives (e.g., 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde), which exhibit distinct electronic effects due to conjugation with the quinoline ring .
Stability and Tautomerism
Quinoline-5,8-diones exhibit tautomerism between amine and imine forms, as confirmed by NMR studies of imidazo[4,5-e]diazepine-4,8-dione derivatives . For example, C8 chemical shifts (~150 ppm in ¹³C-NMR) indicate dominance of the imine tautomer, which may reduce reactivity toward electrophiles . The target compound’s formyl group at C2 could stabilize the keto-enol tautomer, altering its redox profile compared to analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
